

# An In-depth Technical Guide to the Synthesis of Benzotriazole-1-carboxamidinium Tosylate

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## Compound of Interest

Compound Name: *Benzotriazole-1-carboxamidinium tosylate*  
Cat. No.: *B060674*

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This technical guide provides a comprehensive overview of the synthesis protocol for **Benzotriazole-1-carboxamidinium tosylate**, a versatile reagent primarily utilized for the efficient conversion of amines to guanidines.[1][2][3][4][5] The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Overview and Physicochemical Properties

**Benzotriazole-1-carboxamidinium tosylate**, also known as BCAT, is a stable, non-hygroscopic, white solid.[1][6] It serves as a highly effective condensing reagent for the guanylation of primary and secondary amines under mild conditions, offering good to moderate yields.[1][3][4][6] This makes it a valuable tool in the synthesis of various biologically active compounds containing the guanidine moiety.[6]

Table 1: Physicochemical Properties of **Benzotriazole-1-carboxamidinium Tosylate**

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>15</sub> N <sub>5</sub> O <sub>3</sub> S	[7][8]
Molecular Weight	333.37 g/mol	[7][8]
Alternate Molecular Weight	357.38 g/mol	[9]
Melting Point	224-226 °C	[9]
Appearance	Fine white needles/White solid powder	[1][6][9]
Solubility	Water, Ethanol, Acetonitrile	[9]
CAS Number	163853-10-9	[7][8]

## Synthesis Protocol

The synthesis of **Benzotriazole-1-carboxamidinium tosylate** can be conveniently achieved through a one-pot reaction. An alternative, though less detailed in the provided literature, involves the reaction of benzotriazole-1-carboxamide hydrochloride with tosyl chloride.[9] The more thoroughly described method is a modification of a previously reported procedure for a similar pyrazole-based reagent.[1][6]

## Recommended Synthesis Procedure

This protocol involves the reaction of benzotriazole, cyanamide, and p-toluenesulfonic acid (p-TsOH) in 1,4-dioxane.[1][6]

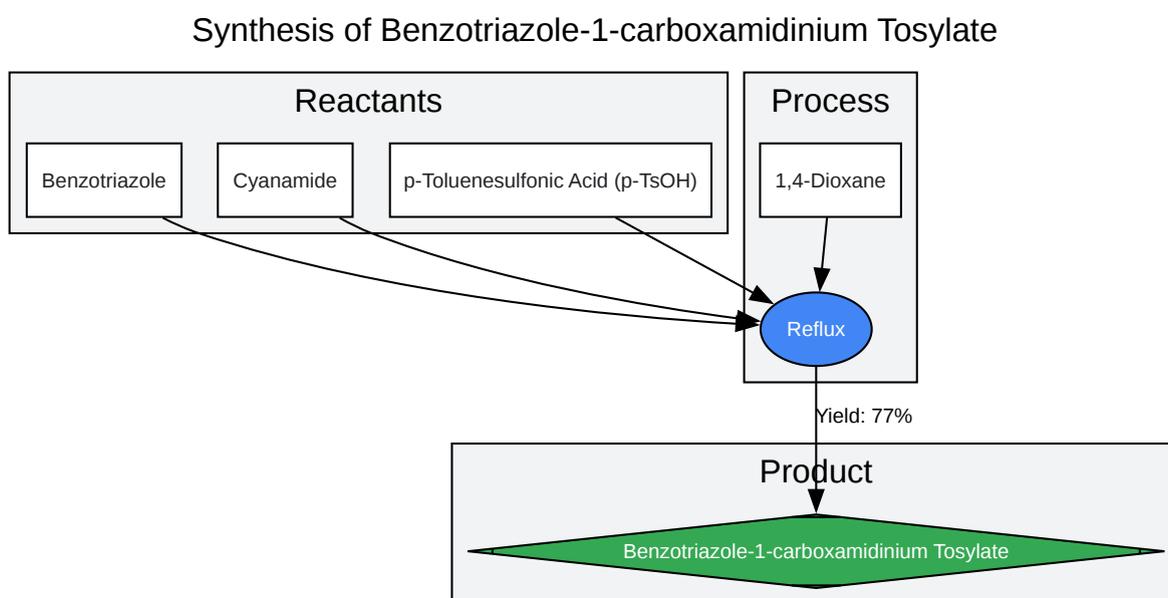
Experimental Protocol:

- **Reactant Preparation:** Equimolar amounts of benzotriazole, cyanamide, and p-toluenesulfonic acid (p-TsOH) are used.
- **Reaction Setup:** The reactants are combined in 1,4-dioxane.
- **Reaction Condition:** The mixture is refluxed.

- Product Isolation: The product, **Benzotriazole-1-carboxamidinium tosylate**, precipitates as stable, non-hygroscopic, fine white needles.
- Yield: A yield of 77% has been reported for this procedure.[1][6]

## Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **Benzotriazole-1-carboxamidinium tosylate**.



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Caption: Workflow for the synthesis of **Benzotriazole-1-carboxamidinium tosylate**.

## Application in Guanidine Synthesis

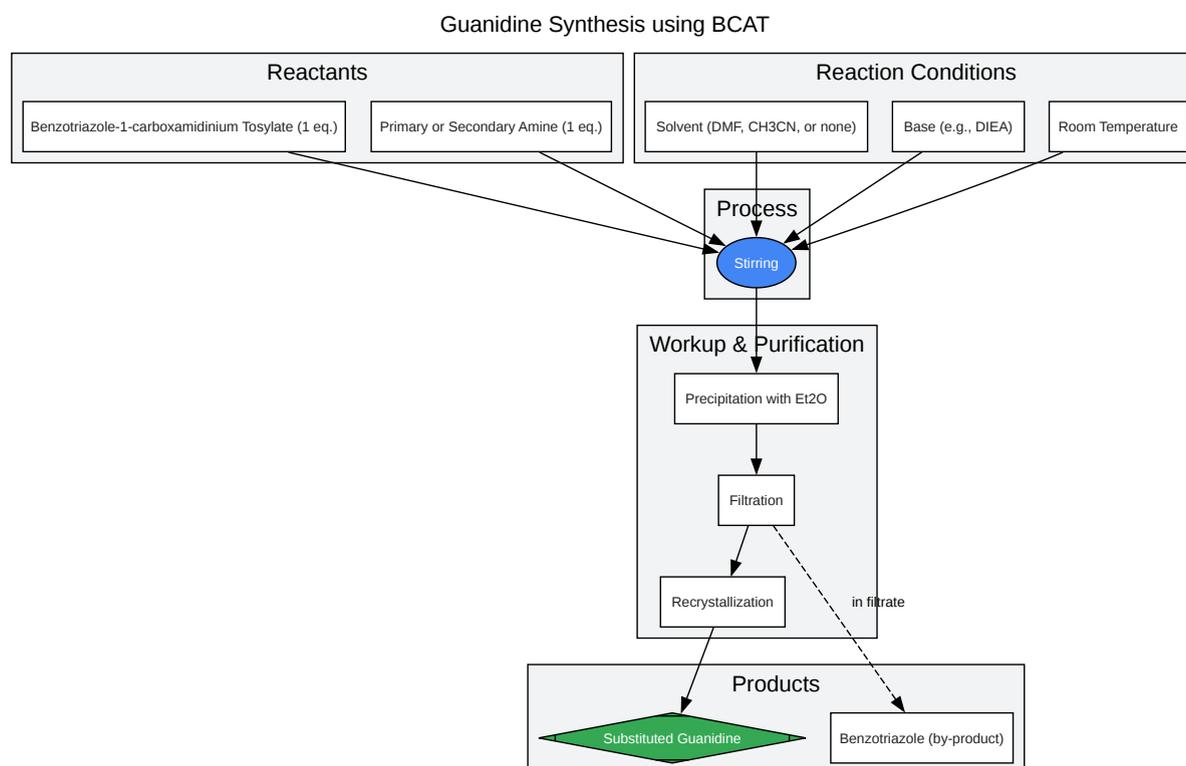
**Benzotriazole-1-carboxamidinium tosylate** is primarily employed for the conversion of primary and secondary amines into their corresponding guanidines.[1][3][4][6] The reaction is noted for its facility and proceeds under mild conditions.[1][6]

## General Experimental Protocol for Guanylation

- **Reactant Mixture:** A mixture is prepared with one molar equivalent each of **Benzotriazole-1-carboxamidinium tosylate** and the desired amine.
- **Solvent and Base:** The reaction is typically carried out in dimethylformamide (DMF) in the presence of diisopropylethylamine (DIEA) at room temperature.[1][6] Alternatively, acetonitrile (CH<sub>3</sub>CN) can be used as the solvent, or the reaction can be performed in the absence of a solvent.[1]
- **Reaction Monitoring:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
- **Product Isolation:**
  - When DMF is used as the solvent, the reaction mixture is diluted with diethyl ether (Et<sub>2</sub>O), causing the crude guanidine product to precipitate. The precipitate is then collected, washed with Et<sub>2</sub>O, and dried.[6]
  - The benzotriazole by-product is soluble in ether, facilitating easy separation.[1]
  - When CH<sub>3</sub>CN is the solvent, the product precipitates during the reaction.[1]
- **Purification:** The crude product can be further purified by recrystallization, for instance, from ethanol (EtOH).[6]

## Application Workflow: Amine to Guanidine Conversion

This diagram outlines the process of converting an amine to a guanidine using **Benzotriazole-1-carboxamidinium tosylate**.



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Caption: Workflow for the conversion of amines to guanidines using BCAT.

## Quantitative Data on Guanidine Synthesis

The following table summarizes the reported yields and reaction times for the synthesis of various guanidines from their corresponding amines using **Benzotriazole-1-carboxamidinium tosylate**.

Table 2: Products of the Reaction of **Benzotriazole-1-carboxamidinium Tosylate** with Amines[1]

Amine	Product (Guanidinium Tosylate)	Yield (%)	Reaction Time (h)	Conditions
Dimethylamine	N,N'- Dimethylamine- 1- carboxamidinium Tosylate	69	5	DMF, DIEA, RT
Piperidine	Piperidine-1- carboxamidinium Tosylate	84	4-5	Not specified
4-Methoxyaniline	4- Methoxyaniline- 1- carboxamidinium Tosylate	68	24	Not specified
n-Butylamine	n-Butylamine-1- carboxamidinium Tosylate	59	0.25 (15 min)	No solvent, 50 °C
Morpholine	Morpholine-4- carboxamidinium Tosylate	86	24	DMF, DIEA, RT
Hexylamine	Hexylamine-1- carboxamidinium Tosylate	71	24	Not specified
Pyrrolidine	Pyrrolidine-1- carboxamidinium Tosylate	67	24	Not specified
Aniline	Phenylguanidine salt	68	5 days	CH <sub>3</sub> CN, no DIEA

RT = Room Temperature

## Conclusion

**Benzotriazole-1-carboxamidinium tosylate** is a valuable and efficient reagent for the synthesis of guanidines from amines. The synthesis of the reagent itself is straightforward, with a reported yield of 77%. Its application in guanylation reactions is characterized by mild conditions and moderate to good yields across a range of amine substrates. This technical guide provides the essential protocols and data to facilitate its synthesis and use in a laboratory setting.

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